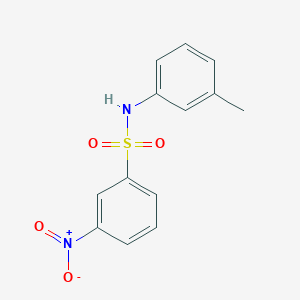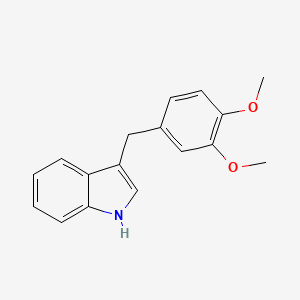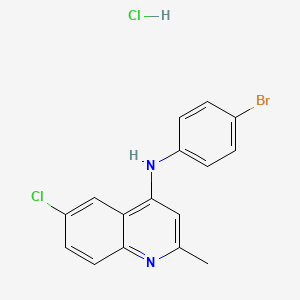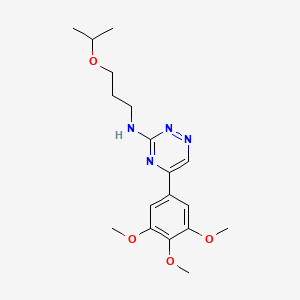
1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes that are involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile. It does not have any significant effects on the biochemical and physiological parameters of experimental animals at low doses. However, at high doses, it may cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its low toxicity profile. It can be used at low doses without causing any significant adverse effects. In addition, the compound is relatively easy to synthesize and purify.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This may limit its use in certain experiments that require the compound to be dissolved in water.
Orientations Futures
There are several future directions for the research on 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione. One direction is to investigate its potential use as an anti-cancer agent in combination with other drugs. Another direction is to study its potential use as a herbicide for the control of weeds in agriculture. In addition, the compound can be further modified to improve its solubility and efficacy.
Méthodes De Synthèse
The synthesis of 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione involves the reaction of ethyl butyl malonate with urea in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its anti-cancer properties. Studies have shown that the compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been studied for its potential use as an anti-inflammatory and anti-viral agent.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that the compound has a strong inhibitory effect on the growth of weeds and can be used as a selective herbicide.
In the field of industry, the compound has been studied for its potential use as a precursor for the synthesis of other compounds. It has also been investigated for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
1-(1-butoxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-4-7-15-8(2)12-6-5-9(13)11-10(12)14/h5-6,8H,3-4,7H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIIFYLOPUXHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)N1C=CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)

![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)
![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)